(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}PROP-2-ENENITRILE
Overview
Description
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines a benzodiazole moiety with a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}PROP-2-ENENITRILE typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the prop-2-enenitrile moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Scientific Research Applications
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}PROP-2-ENENITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of (2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer with similar structural features.
Bromomethyl methyl ether: A reagent used in organic synthesis with comparable reactivity.
Uniqueness
(2E)-2-(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)-3-{3-[2-NITRO-4-(TRIFLUOROMETHYL)PHENOXY]PHENYL}PROP-2-ENENITRILE is unique due to its combination of a benzodiazole moiety with a nitrophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O3/c1-14-5-7-19-20(9-14)30-23(29-19)16(13-28)10-15-3-2-4-18(11-15)34-22-8-6-17(24(25,26)27)12-21(22)31(32)33/h2-12H,1H3,(H,29,30)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQGOGICSBXTBV-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=CC=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=CC=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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